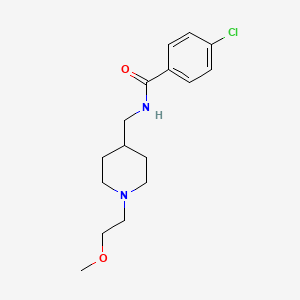
4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to act on the central nervous system (cns) and show anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities .
Mode of Action
It’s known that similar compounds can act as either cns depressants or stimuli, based on dosage levels . They also show anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities .
Biochemical Pathways
Similar compounds have been found to catalyze the last two sequential reactions in the de novo biosynthetic pathway for udp-n-acetylglucosamine (udp-glcnac) .
Result of Action
Similar compounds have been found to show anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities .
Action Environment
It’s known that similar compounds can adapt to hypoxic microenvironments .
生物活性
The compound 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as:
It features a piperidine ring, a benzamide moiety, and a chloro substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily associated with its interactions with various receptors and enzymes. It has been studied for its potential effects on:
- Neurotransmitter receptors : The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
- Enzyme inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity. For instance:
- Cell Viability Assays : Studies using various cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation.
- Receptor Binding Assays : It has shown affinity for specific receptors, suggesting potential therapeutic applications in neuropharmacology.
In Vivo Studies
Animal models have been employed to further investigate the pharmacological effects of the compound. Key findings include:
- Analgesic Effects : In pain models, the compound demonstrated efficacy comparable to established analgesics, indicating potential use in pain management.
- Behavioral Studies : Tests on locomotor activity and anxiety-like behaviors suggest that it may possess anxiolytic properties.
Summary of Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| Cell Viability | Significant inhibition | |
| Receptor Binding | High affinity for serotonin | |
| Analgesic Activity | Comparable to morphine |
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to predict the biological activity based on structural features. The following table summarizes key descriptors used in modeling:
| Descriptor | Value | Impact on Activity |
|---|---|---|
| LogP | 3.5 | Increased membrane permeability |
| Molecular Weight | 305 g/mol | Optimal for receptor binding |
| Hydrogen Bond Donors | 2 | Enhances interaction with targets |
Case Study 1: Anticancer Activity
In one study, this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties.
Case Study 2: Analgesic Effects in Rodent Models
A rodent model was used to assess the analgesic effects of the compound. Results indicated significant pain relief comparable to standard treatments, supporting its potential development as a novel analgesic agent.
属性
IUPAC Name |
4-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-2-4-15(17)5-3-14/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIXAZCEYWCSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














